molecular formula C16H17FN2O3S B2847258 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339096-26-3

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2847258
CAS No.: 339096-26-3
M. Wt: 336.38
InChI Key: SPSVXFOVFYNJAR-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative. Pyridazine is a basic aromatic ring, one of three isomeric compounds with the formula C4H4N2. Pyridazines are often used as building blocks in the synthesis of various pharmaceuticals .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can often be predicted based on the structure of the compound. For example, the presence of the ethyl group and the sulfanyl group might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Herbicidal Activities

Research has demonstrated the synthesis of novel compounds starting from similar chemical structures, exploring their potential in agricultural applications. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal activities against dicotyledonous plants, showing comparable or higher effectiveness than commercial herbicides in some cases (Han Xu et al., 2008).

Antimicrobial and Antibacterial Properties

The synthesis of derivatives and their antimicrobial evaluation represent a significant area of research. Compounds with structures similar to Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate have been synthesized and tested for antimicrobial properties. This research contributes to the development of new antibacterial agents suitable for medical applications, highlighting the potential of these compounds in addressing microbial resistance (M. E. Azab et al., 2013).

Novel Fluorescent Molecules

The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives from related compounds has led to the discovery of novel fluorescent molecules. These findings are significant for the development of new fluorophores with potential applications in biological imaging and molecular probes, offering insights into cellular processes and diagnostics (Yan‐Chao Wu et al., 2006).

Supramolecular Aggregation Studies

Research into polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, has provided valuable information on supramolecular aggregation through various intermolecular interactions. These studies are essential for understanding the crystal structures and designing new materials with specific properties, such as molecular recognition and self-assembly (J. Suresh et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pharmaceuticals work by interacting with specific proteins or enzymes in the body .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, further studies would likely focus on its efficacy and safety in biological systems .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-3-9-23-13-10-14(20)19(12-7-5-11(17)6-8-12)18-15(13)16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSVXFOVFYNJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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